1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a substituted diamine derivative where one hydroxyl group of 1,2-propanediamine is replaced by a tetrahydro-2H-pyran-2-yloxy (THP-O-) moiety. This modification introduces steric and electronic effects, altering its physicochemical and reactivity profiles compared to simpler diamines. The THP group is a cyclic ether known for its role as a protecting group in organic synthesis, enhancing solubility in organic solvents and influencing hydrogen-bonding interactions .
Properties
IUPAC Name |
3-(oxan-2-yloxy)propane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOGXKYRYOEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553550 | |
| Record name | 3-[(Oxan-2-yl)oxy]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101857-33-4 | |
| Record name | 3-[(Oxan-2-yl)oxy]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Hydroxy-1,2-Propanediamine
The precursor 3-hydroxy-1,2-propanediamine is synthesized via amination of 3-hydroxy-1,2-dichloropropane. As detailed in patent CN103012158A, high-pressure ammonolysis in the presence of catalysts (e.g., NH₃/H₂O at 160–180°C, 8–12 MPa) yields the diamine. Gas chromatography (GC) monitoring ensures complete conversion of the dichloride intermediate.
| Parameter | Conditions |
|---|---|
| Substrate | 3-Hydroxy-1,2-dichloropropane |
| Ammonia Concentration | 25–30% (w/w) in H₂O |
| Temperature | 160–180°C |
| Pressure | 8–12 MPa |
| Reaction Time | 4–5 hours |
THP Ether Formation via Dihydropyran (DHP) Coupling
The hydroxyl group of 3-hydroxy-1,2-propanediamine is protected using dihydropyran (DHP) in the presence of an acid catalyst, typically para-toluenesulfonic acid (TsOH)3. The reaction proceeds via carbocation intermediacy: protonation of DHP generates a resonance-stabilized carbocation, which undergoes nucleophilic attack by the alcohol to form the THP ether3.
Mechanistic Overview
-
Protonation : DHP is protonated at the less substituted carbon, forming a carbocation stabilized by resonance3.
-
Nucleophilic Attack : The hydroxyl oxygen of 3-hydroxy-1,2-propanediamine attacks the carbocation, forming a C–O bond3.
-
Deprotonation : TsO⁻ abstracts a proton to yield the neutral THP ether3.
Optimized Reaction Conditions
| Component | Role/Quantity |
|---|---|
| Dihydropyran (DHP) | 1.2 equivalents |
| TsOH | 0.1 equivalents (catalytic) |
| Solvent | Tetrahydrofuran (THF) or CH₂Cl₂ |
| Temperature | 0°C → 23°C (gradual warming) |
| Reaction Time | 1–2 hours |
Advanced Techniques: Continuous Flow Reactors
To enhance scalability and reproducibility, VulcanChem advocates for continuous flow reactors in THP ether synthesis. This method minimizes side reactions (e.g., over-alkylation) by ensuring rapid mixing and precise temperature control.
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Flow Rate | 5 mL/min |
| Residence Time | 10–15 minutes |
| Temperature | 25°C |
| Pressure | 1–2 bar |
Compared to batch processes, flow systems improve yield consistency (85–92% vs. 78–85% in batch) and reduce catalyst loading by 20%.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s polarity and potential byproducts. VulcanChem recommends a combination of silica gel chromatography and crystallization:
Chromatographic Purification
-
Stationary Phase : Silica gel (60–120 mesh)
-
Mobile Phase : Gradient of hexane/ethyl acetate (4:1 → 1:1)
-
Rf Value : 0.3–0.4 (hexane/EtOAc 3:1)
Crystallization
Recrystallization from ethanol/water (7:3) yields colorless crystals with >99% purity (HPLC analysis).
Challenges and Mitigation Strategies
Competing Amine Reactions
The primary and secondary amines in 1,2-propanediamine may react with DHP, leading to undesired N-alkylation. To suppress this:
Hydrolytic Instability
The THP ether is susceptible to acid-catalyzed cleavage. Storage recommendations include:
-
Temperature : –20°C under inert atmosphere (N₂/Ar)
-
Stabilizers : Add 0.1% (w/w) ascorbic acid to inhibit oxidation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch (TsOH) | 78–85 | 95–98 | Moderate | High |
| Continuous Flow | 85–92 | 99+ | High | Moderate |
| High-Pressure Ammonolysis | 65–75 | 90–93 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or DMSO, and specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- 1,2-Propanediamine (1,2-PDA) : A primary diamine with two adjacent amine groups. Molecular formula: C₃H₁₀N₂. Lacks the THP-O- substituent, leading to higher basicity and reactivity in crosslinking or polymer applications .
- 1,3-Propanediamine (1,3-PDA) : A structural isomer with amines separated by a three-carbon chain. Exhibits lower steric hindrance compared to the THP-substituted derivative, facilitating faster nucleophilic reactions .
- 1,2-Ethylenediamine: A shorter-chain diamine (C₂H₈N₂) with high polarity and strong chelating properties, often used in coordination chemistry.
Physicochemical Properties
Research Findings and Data Gaps
- Spectroscopic Data : Analogous compounds in and highlight the importance of NMR and HRMS for structural validation, which would be critical for confirming the THP-O- substitution .
- Industrial Use: notes polyurethane applications for similar diamines, but the target compound’s steric effects may limit its utility in bulk polymer synthesis .
Biological Activity
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, chemical properties, biological activity, and potential therapeutic uses of this compound, supported by data tables and research findings.
The compound possesses a unique structure characterized by a 1,2-propanediamine backbone with a tetrahydro-2H-pyran-2-yloxy substituent. Its IUPAC name is 3-(oxan-2-yloxy)propane-1,2-diamine. The molecular formula is , and it has a molecular weight of 174.24 g/mol. The InChI key for this compound is KUDOGXKYRYOEPB-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| Molecular Formula | C8H18N2O2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 3-(oxan-2-yloxy)propane-1,2-diamine |
| InChI Key | KUDOGXKYRYOEPB-UHFFFAOYSA-N |
Synthesis
The synthesis of 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,2-propanediamine with tetrahydro-2H-pyran-2-ol under controlled conditions. Common methods include:
- Catalysis : Use of specific catalysts to enhance reaction efficiency.
- Solvents : Employing solvents like methanol or DMSO to facilitate the reaction.
- Purification : Techniques such as chromatography are utilized to achieve high purity levels in the final product.
Biological Activity
Research indicates that 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that this compound may interact with bacterial membranes or enzymes, potentially leading to antibacterial effects. For instance, in vitro assays demonstrated its capability to inhibit the growth of certain Gram-positive and Gram-negative bacteria.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interacting with key enzymes in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular functions.
- Oxidative Stress Reduction : Acting as an antioxidant to mitigate oxidative damage.
Case Studies
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Study on PPARγ Agonism : Research on similar compounds indicated that they could act as partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic pathways related to glucose and lipid metabolism .
- Antioxidant Studies : Compounds with structural similarities demonstrated significant antioxidant properties in various assays, suggesting potential applications in reducing oxidative stress-related diseases .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1,2-propanediamine derivatives with tetrahydropyranyl (THP) protecting groups, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of THP-protected amines like this compound typically involves nucleophilic substitution or coupling reactions. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) are preferred for better solubility of intermediates .
- Catalysts : Pyridinium p-toluenesulfonate (PPTS) is widely used for THP protection/deprotection due to mild acidic conditions .
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions like hydrolysis .
- Yield optimization : Reported yields for similar THP-protected intermediates range from 39% (direct coupling) to >70% (multi-step protocols with purification) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.4–4.2 ppm indicate THP ether protons, while δ 1.4–2.0 ppm correspond to diamine protons. Splitting patterns confirm stereochemistry .
- ¹³C NMR : Signals near 98–102 ppm confirm the THP oxygenated carbon .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–220 nm assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies the molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are critical for handling THP-protected diamines in lab settings?
Methodological Answer:
- Hazard mitigation : THP derivatives are flammable (flash point ~40°C) and may release toxic fumes upon decomposition. Use fume hoods, avoid open flames, and store under inert gas .
- First aid : Skin/eye contact requires immediate rinsing with water (15+ minutes). Inhalation necessitates fresh air and medical monitoring .
Advanced Research Questions
Q. How do steric and electronic effects of the THP group influence reactivity in downstream functionalization?
Methodological Answer:
- Steric hindrance : The THP group shields the adjacent amine, reducing nucleophilicity. This necessitates stronger bases (e.g., LDA) for deprotonation in alkylation reactions .
- Electronic effects : The ether oxygen stabilizes adjacent carbocations, facilitating SN1-type mechanisms in acidic media. Computational studies (DFT) can model charge distribution .
- Case study : In a 2022 synthesis, THP protection improved regioselectivity in Pd-catalyzed cross-coupling by 30% compared to benzyl groups .
Q. What strategies resolve contradictions in spectral data for THP-protected intermediates?
Methodological Answer:
- Contradiction source : Variability in THP ring puckering (chair vs. boat conformers) leads to split NMR signals.
- Resolution :
- Variable-temperature NMR : Cooling to −40°C simplifies splitting by slowing ring interconversion .
- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm assignments .
- X-ray crystallography : Definitive structural confirmation (e.g., CCDC 965195 for a related THP compound) .
Q. Can computational methods predict the compound’s behavior in catalytic systems?
Methodological Answer:
- Molecular docking : Models interactions with enzyme active sites (e.g., amine oxidases) to predict metabolic pathways .
- MD simulations : Analyze solvation dynamics and stability of the THP-diamine complex in aqueous vs. organic phases .
- Software tools : Gaussian (DFT), AutoDock, or Schrödinger Suite are standard for such studies .
Q. What are the challenges in enantioselective synthesis of this chiral diamine?
Methodological Answer:
- Chiral induction : Use of Evans auxiliaries or organocatalysts (e.g., proline derivatives) achieves enantiomeric excess (ee).
- Example: A 2013 study reported 85% ee using a thiourea catalyst in asymmetric Michael additions .
- Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry quantifies ee .
Q. How does the THP group impact the compound’s solubility and bioavailability in pharmacological studies?
Methodological Answer:
- LogP calculations : THP increases hydrophobicity (LogP +1.2 vs. unprotected diamine), reducing aqueous solubility but enhancing membrane permeability .
- In vitro assays : Compare cytotoxicity (e.g., HepG2 cells) of THP-protected vs. deprotected forms to assess prodrug potential .
Q. What are the limitations of current synthetic methodologies for scaling up this compound?
Methodological Answer:
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications :
- Replace THP with other protecting groups (e.g., Boc, Fmoc) to compare stability .
- Introduce substituents on the diamine backbone (e.g., alkyl, aryl) to modulate basicity .
- Biological testing :
- Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
